molecular formula C9H15BrClNS B2863318 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1315367-76-0

1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B2863318
CAS No.: 1315367-76-0
M. Wt: 284.64
InChI Key: OCCPWNGMOBNGCX-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are sulfur-containing heterocyclic aromatic compounds, and this particular compound features a bromine atom on the thiophene ring and an amine group attached to a 2,2-dimethylpropan-1-yl group. The hydrochloride salt form enhances its solubility in water and other polar solvents.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromothiophene-2-carboxaldehyde as the starting material.

  • Reaction Steps:

    • Reduction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    • Amination: The resulting alcohol is then converted to the amine group through a reductive amination process using ammonia (NH3) and a reducing agent like hydrogen (H2) in the presence of a catalyst.

    • Formation of Hydrochloride Salt: The free amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Large-scale production would also require stringent quality control measures to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the thiophene ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the bromine atom or the amine group.

  • Substitution: The bromine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various sulfoxides and sulfones.

  • Reduction Products: Reduced amines or bromoalkanes.

  • Substitution Products: Substituted thiophenes with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound and its derivatives may be investigated for their potential medicinal properties, such as antibacterial, antifungal, or anticancer activities.

  • Industry: It is used in the production of materials with specific electronic properties, such as semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 1-(5-Bromothiophen-2-yl)ethan-1-one: A related compound with a ketone group instead of the amine group.

  • 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: A compound used in the synthesis of polymer semiconductors.

Uniqueness: 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the amine group and the 2,2-dimethylpropan-1-yl group, which can influence its reactivity and applications compared to other thiophene derivatives.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNS.ClH/c1-9(2,3)8(11)6-4-5-7(10)12-6;/h4-5,8H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCPWNGMOBNGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(S1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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